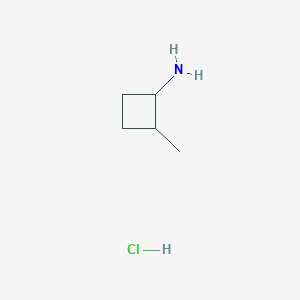

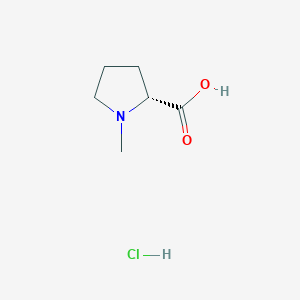

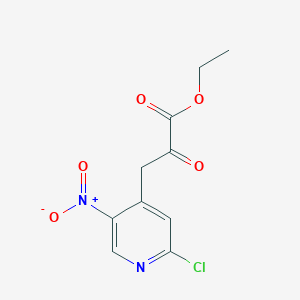

![molecular formula C14H18N4O B1463971 N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide CAS No. 1334147-52-2](/img/structure/B1463971.png)

N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide

Descripción general

Descripción

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical modifications. For example, one method involves the conversion of an acid into its ester, which is then transformed into a hydrazide. The final step involves the cyclization of the hydrazide to produce the 1,2,4-triazole derivative .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques such as IR, HNMR, and UV–visible spectroscopy .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For example, they can inhibit the growth of certain bacteria more strongly than other derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be investigated using density functional theory (DFT). This can provide information on geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : Innovative synthesis methods have been developed for triazole derivatives, demonstrating their potential in creating complex molecular structures with specific functional properties. For instance, a study detailed the synthesis of closely related benzamides, which crystallized as ethanol monosolvates, showcasing hydrogen bonds forming centrosymmetric aggregates (Chayanna Harish Chinthal et al., 2020).

Crystal Structure Insights : Another research highlighted the crystal structure analysis of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide, elucidating the significance of hydrogen bonds, π-π, and C–H·π interactions in forming a two-dimensional supramolecular network (O. Şahin et al., 2008).

Biological Activities

Antimicrobial Activities : Several studies focused on the antimicrobial properties of triazole derivatives. One research synthesized novel Schiff bases showing promising antibacterial and antifungal activities, highlighting the potential of triazole compounds in developing new antimicrobial agents (Yatin J. Mange et al., 2013).

Antiproliferative and Anticancer Activities : The anticancer evaluation of benzamide-based compounds has revealed significant activities against various cancer cell lines, indicating the potential therapeutic applications of these molecules in cancer treatment (B. Ravinaik et al., 2021).

Antiviral Properties : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against avian influenza virus, suggesting the role of triazole derivatives in combating viral infections (A. Hebishy et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-9(2)12(13-15-10(3)17-18-13)16-14(19)11-7-5-4-6-8-11/h4-9,12H,1-3H3,(H,16,19)(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIHUANQBQSBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C(C)C)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

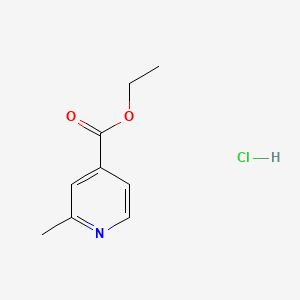

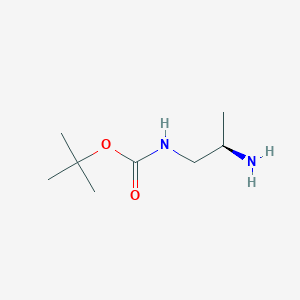

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)